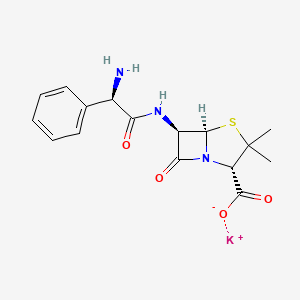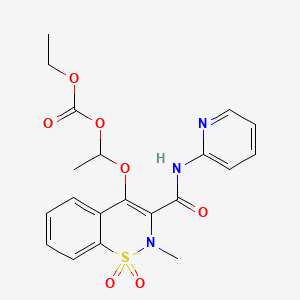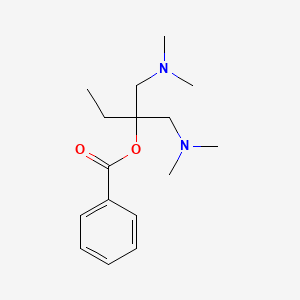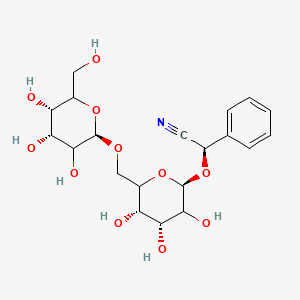
Articainhydrochlorid
Übersicht
Beschreibung
Articaine hydrochloride is a dental amide-type local anesthetic widely used in various countries. It is unique among local anesthetics due to the presence of a thiophene ring, which enhances its lipid solubility . Articaine hydrochloride is known for its rapid onset and effective pain control, making it a popular choice in dental procedures .
Wissenschaftliche Forschungsanwendungen
Articainhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird in zahnärztlichen Eingriffen zur lokalen Anästhesie eingesetzt.
Industrie: This compound wird im industriellen Maßstab zur Verwendung in Dentalanästhetika hergestellt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Natriumionenkanäle an Nervenzellmembranen blockiert . Diese Wirkung hemmt die Einleitung und Weiterleitung von Nervenimpulsen, was zu einer lokalen Anästhesie führt . Der einzigartige Thiophenring der Verbindung erhöht ihre Lipidlöslichkeit, wodurch sie effektiver in Nervenmembranen eindringen kann .
Wirkmechanismus
Target of Action
Articaine hydrochloride is an amide local anesthetic widely used in dentistry . Its primary target is the sodium ion channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .
Mode of Action
Articaine hydrochloride acts by inhibiting nerve impulse conduction through the blockade of sodium channels . This blockade increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the transmission of pain signals is blocked, leading to local anesthesia .
Biochemical Pathways
It is known that the drug’s action primarily involves the interruption of sodium ion flow across nerve membranes, which is crucial for the initiation and conduction of nerve impulses .
Pharmacokinetics
Articaine hydrochloride exhibits rapid absorption and onset of action . The time to maximum drug concentrations occurs about 10 to 15 minutes after submucosal injection . The elimination half-life of articaine is about 20 minutes . It is metabolized in the liver and plasma, and about 90% of articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney .
Result of Action
The primary result of articaine hydrochloride’s action is the induction of local, infiltrative, or conductive anesthesia in both simple and complex dental procedures . By blocking the transmission of pain signals at the level of the sodium ion channels on nerve membranes, articaine hydrochloride effectively numbs the area where it is administered, thereby alleviating pain .
Biochemische Analyse
Biochemical Properties
Articaine hydrochloride plays a crucial role in biochemical reactions by inhibiting nerve impulse conduction. It achieves this by blocking sodium channels on the neuronal cell membrane, which prevents the initiation and propagation of action potentials . The compound interacts with various biomolecules, including sodium ion channels, which are essential for nerve signal transmission . By binding to these channels, articaine hydrochloride stabilizes the neuronal membrane and reduces its excitability .
Cellular Effects
Articaine hydrochloride affects various cell types and cellular processes. It primarily influences neuronal cells by inhibiting sodium channels, leading to a decrease in nerve excitability and conduction . This inhibition affects cell signaling pathways, particularly those involved in pain transmission. The compound also affects cellular metabolism by altering ion fluxes and membrane potential .
Molecular Mechanism
The molecular mechanism of action of articaine hydrochloride involves the reversible blockade of sodium ion channels on the neuronal cell membrane . This blockade interferes with the electrical excitation in the nerve, slowing the propagation of the nerve impulse and reducing the rate of action potential rise . Articaine hydrochloride binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing the influx of sodium ions . This action results in the inhibition of nerve impulse conduction and provides local anesthesia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of articaine hydrochloride change over time. The compound is known for its rapid onset and intermediate duration of action . Articaine hydrochloride is metabolized quickly via hydrolysis in the blood into its inactive metabolite articainic acid, which is excreted by the kidney . The stability of articaine hydrochloride is influenced by its ester group, which undergoes hydrolysis by plasma esterases . Long-term effects on cellular function are minimal due to its rapid metabolism and clearance .
Dosage Effects in Animal Models
The effects of articaine hydrochloride vary with different dosages in animal models. At therapeutic doses, articaine hydrochloride provides effective local anesthesia with minimal adverse effects . At higher doses, it can cause toxic effects such as central nervous system depression, respiratory depression, and cardiovascular effects . The maximum recommended dose of articaine hydrochloride should not exceed 7 mg/kg to avoid toxicity .
Metabolic Pathways
Articaine hydrochloride is metabolized primarily by plasma esterases and to a lesser extent by hepatic enzymes . The compound undergoes hydrolysis to form articainic acid, which is then conjugated with glucuronic acid and excreted by the kidneys . This rapid metabolism reduces the risk of systemic toxicity and allows for a shorter duration of action compared to other local anesthetics .
Transport and Distribution
Articaine hydrochloride is transported and distributed within cells and tissues through passive diffusion due to its high lipid solubility . The compound readily crosses cell membranes and accumulates in nerve tissues, where it exerts its anesthetic effects . Articaine hydrochloride is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of articaine hydrochloride is primarily within the neuronal cell membrane, where it binds to sodium ion channels . This localization is crucial for its anesthetic action, as it allows the compound to effectively block nerve impulse conduction . Articaine hydrochloride does not require specific targeting signals or post-translational modifications for its activity, as its lipid solubility facilitates its distribution to the site of action .
Vorbereitungsmethoden
The synthesis of articaine hydrochloride involves several key steps:
Amidation Reaction: The process begins with the amidation of 4-methyl-3-aminothiophene-2-methyl formate and 2-chloro propionyl chloride.
Ammoniation Reaction: The intermediate product undergoes ammoniation with propylamine.
Salification Reaction: Finally, the product is subjected to a salification reaction with concentrated hydrochloric acid to obtain articaine hydrochloride.
Another method involves:
Reaction of Methyl Mercaptoacetate with 2-Methyl Acrylonitrile: This reaction occurs in a mixed solution of sodium methoxide and methanol.
Intermediate Formation: The intermediate compound is treated with hydrogen peroxide and concentrated hydrochloric acid.
Analyse Chemischer Reaktionen
Articainhydrochlorid unterliegt verschiedenen chemischen Reaktionen:
Reduktion: Reduktionsreaktionen sind für this compound aufgrund seiner stabilen Struktur seltener.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Thiophenrings.
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid für die Oxidation und verschiedene Amine für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
Articainhydrochlorid wird mit anderen Lokalanästhetika wie Lidocain, Mepivacain und Bupivacain verglichen . Seine einzigartigen Merkmale sind:
Estergruppe: Es enthält eine zusätzliche Estergruppe, die schnell durch Esterasen im Blut und Gewebe metabolisiert wird.
Ähnliche Verbindungen sind:
Mepivacain: Ein weiteres Lokalanästhetikum vom Amidtyp mit einer anderen Struktur und einem anderen pharmakokinetischen Profil.
Bupivacain: Bekannt für seine lang anhaltende Wirkung, jedoch mit einem höheren Toxizitätsrisiko im Vergleich zu this compound.
This compound zeichnet sich durch seinen schnellen Wirkungseintritt, seine effektive Schmerzbekämpfung und seine einzigartige chemische Struktur aus, was es zu einer wertvollen Verbindung in der Zahnmedizinischen Anästhesie macht .
Eigenschaften
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045444 | |
| Record name | Articaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161448-79-9, 23964-57-0 | |
| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Articaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTICAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















